molecular formula C13H12N2O B493258 Carbanilide CAS No. 102-07-8

Carbanilide

Cat. No. B493258
CAS RN: 102-07-8
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Description

Carbanilide, also known as diphenylurea or diphenylcarbamide, is a compound consisting of two phenyl groups joined by a urea . It’s a silky crystalline compound obtained by heating aniline with urea .


Synthesis Analysis

Carbanilide can be synthesized by the reaction of aniline and carbon disulfide . There are also other methods of synthesis, such as the treatment of ethyl benzo[d]thiazole-2-carboxylate with alicyclic amines .


Molecular Structure Analysis

Carbanilide has a chemical formula of C13H12N2O . It belongs to the class of organic compounds known as benzene and substituted derivatives .


Chemical Reactions Analysis

Thiocarbanilide, a derivative of carbanilide, reacts with phosphorus pentachloride or hydrochloric acid, dilute sulfuric acid, acetic anhydride, or iodine to produce phenyl isothiocyanate .


Physical And Chemical Properties Analysis

Carbanilide is a white powder that is insoluble in water . It has a molecular weight of 226.27 g/mol .

Scientific Research Applications

  • Biologic Activities in Antimicrobials : Carbanilide compounds like triclocarban (TCC) enhance hormone-dependent induction of estrogen and androgen-responsive gene expression. They suggest a new mechanism of action for endocrine-disrupting compounds. Triclosan, structurally similar to TCC, showed weak activity in the aryl hydrocarbon receptor-responsive bioassay and interacted with ryanodine receptors, stimulating calcium mobilization (Ahn et al., 2008).

  • Chemical Synthesis : Carbanilide can be synthesized from nitrobenzene using a mixture of carbonyl sulfide, carbon monoxide, and water in an organic base like pyridine. This process yields carbanilide with a 50% molar yield from nitrobenzene, with aniline as the other major product (Harper, 1976).

  • Antiparasitic Activity : Certain substituted carbanilides have shown antiparasitic activity. For example, the complex of 4,4' dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine (nicarbazin) is effective against avian coccidiosis and other protozoan infections (Cuckler et al., 1956).

  • Chromatography of Chlorinated Carbanilides : Chlorinated carbanilides' retention behavior in high-performance liquid chromatography has been studied. The research focused on the effects of chlorine substitution patterns and total chlorine content on the compounds' chromatographic behavior (Lesser et al., 1987).

  • Pharmacokinetics in Animals : The pharmacokinetics of imidocarb, a carbanilide derivative, have been studied in animals like white-tailed deer following intramuscular administration. Such studies are crucial for understanding the drug's distribution and clearance in veterinary medicine (Milnes et al., 2019).

  • Biodegradation in Wastewater : Wastewater bacteria have been identified that can degrade triclocarban (TCC) and its non-chlorinated congener, carbanilide. This has implications for bioremediation of phenylurea pollutants (Miller et al., 2010).

Future Directions

There are concerns about the endocrine disruptive properties of triclocarban, a compound structurally similar to carbanilide . The withdrawal of triclocarban has prompted efforts to search for new antimicrobial compounds and several analogues of triclocarban have also been studied .

Relevant Papers Several papers have been published on carbanilide and its derivatives. For instance, a paper titled “Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureus” discusses the use of carbanilide derivatives in combating antibiotic-resistant bacteria . Another paper titled “The Different Facets of Triclocarban: A Review” provides a comprehensive review of triclocarban, a compound similar to carbanilide .

properties

IUPAC Name

1,3-diphenylurea
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InChI

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
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InChI Key

GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
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Molecular Formula

C13H12N2O
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DSSTOX Substance ID

DTXSID2025183
Record name 1,3-Diphenylurea
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Molecular Weight

212.25 g/mol
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Physical Description

1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid
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Boiling Point

504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL
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Density

1.239 (NTP, 1992) - Denser than water; will sink, 1.239
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Product Name

1,3-Diphenylurea

Color/Form

RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS

CAS RN

102-07-8; 26763-63-3, 102-07-8
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Melting Point

460 °F (NTP, 1992), 238 °C, 239 - 240 °C
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Synthesis routes and methods I

Procedure details

After 45 minutes at 160° C., the solution contained 0.050 mole each of methyl N-phenyl carbamate and aniline, representing quantitative urea alcoholysis.
[Compound]
Name
methyl N-phenyl carbamate
Quantity
0.05 mol
Type
reactant
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Synthesis routes and methods II

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
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0.6 g
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Synthesis routes and methods III

Procedure details

In a capped vial (1 mL) containing a solution of phenylazide (6.6 mg, 55 μmol) in dry THF (300 μL), was added [RhCl(cod)]2 (0.27 mg, 0.55 μmol), and 1,2-bis(diphenylphosphino)ethane (0.44 mg, 1.1 μmol) and was shaken until the solution was homogeneous. After addition of aniline (10 μL, 110 μmol), the resulting mixture was transferred to the micro-autoclave, which was pre-charged with [11C]CO. The autoclave (250 μL) was heated at 120° C. for 5 min under 35 MPa and the crude product was transferred to a reduced pressure vial. The radioactivity was measured before and after the vial was flushed with N2 (the [11C]CO-trapping efficiency of 82% was determined based on these values). A small amount of crude product was collected and analyzed by the reversed phase HPLC. Yield of product: 82%. The product was identified by HPLC with an added authentic reference compound.
Quantity
6.6 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step One
[Compound]
Name
[RhCl(cod)]2
Quantity
0.27 mg
Type
reactant
Reaction Step Two
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0.44 mg
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reactant
Reaction Step Two
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10 μL
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reactant
Reaction Step Three
[Compound]
Name
crude product
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Synthesis routes and methods IV

Procedure details

Into a 200 ml autoclave equipped with a magnetic stirrer were introduced 5.6 g of nitrobenzene, 7.8 g of aniline, 27 ml of toluene, 6.3 g of N,N,N',N'-tetramethylurea (referred to hereafter as TMU), and 20 mg of Ru3 (CO)12. Thereafter the atmosphere within the system was changed to one of carbon monoxide, within was set at a pressure of 50 kg/cm2. Subsequently the reaction was carried out at 160° C. for 2 hours, with continuous stirring. After completion of the reaction, the system was cooled to room temperature, and following gas evacuation, the reaction liquor was filtered and 3.5 g of N,N'-diphenyl urea crystals obtained. The filtrate was analyzed by gas chromatography and high speed liquid chromatography, and found to contain 0.1 g of N,N'-diphenyl urea and 2.9 g of nitrobenzene. This indicated that the TOF (Turn Over Frequency) of N,N'-diphenyl urea production was 100 h-1 based on catalyst metal atoms, and the selectivity based on nitrobenzene was 94%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
27 mL
Type
solvent
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Reaction Step Two

Synthesis routes and methods V

Procedure details

The above reaction was carried out in a high-grade stainless steel autoclave fitted with a polytetrafluoroethylene beaker of 100 cm3 capacity. 0.0373 g (0.1 mmole) of N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II), 0.0172 g (0.1 mmole( of p-toluenesulfonic acid, 4.6498 g (50.0 mmole) aniline, 1.2318 g (10.0 mmole) of nitrobenzene and 8.69 g (10 mmole) of toluene were mixed in the autoclave. The autoclave was flushed three times with gaseous nitrogen and then was pressurized with 50 bar carbon monoxide. After the gas supply was interrupted, the autoclave was inserted into an aluminum block that had been preheated to 200° C. Following 5 minutes, the autoclave reaction temperature reached 170° C. which thereupon was kept constant. Following 6 h of reaction, the autoclave was cooled with cold water and ice and reached room temperature in 5 minutes. The reaction mixture was filtered off and the solid substance so obtained was washed with toluene (3×10 ml). Thereupon the solid substance was dried in high vacuum for 4 h. Characterization was implemented by 1H-NMR, MS, CHN analysis and melting point. This test, not yet optimized, gave 3.0414 g of N,N′-diphenylurea, relating to a yield of 23.9%.
[Compound]
Name
stainless steel
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
polytetrafluoroethylene
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Reaction Step Two
[Compound]
Name
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
Quantity
0.0373 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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4.6498 g
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reactant
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1.2318 g
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reactant
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Quantity
8.69 g
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reactant
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0 (± 1) mol
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Reaction Step Four
Yield
23.9%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
P Munshi, DJ Heldebrant, EP McKoon, PA Kelly… - Tetrahedron letters, 2003 - Elsevier
… reductant causes the selectivity to switch to the production of carbanilide (1,3-diphenylurea). … in the yield of carbanilide. Attempts to obtain a greater yield of carbanilide, by adding …
Number of citations: 95 www.sciencedirect.com
RA Hiles - Food and cosmetics toxicology, 1977 - Elsevier
… was again filtered to remove any precipitated carbanilide. This preparation could be diluted 20-… The Enal concentration of carbanilide was 1.5 mg/g of solution. Each animal received 13-…
Number of citations: 21 www.sciencedirect.com
YD Gong, S Najdi, MM Olmstead… - The Journal of Organic …, 1998 - ACS Publications
An efficient, diastereoselective route to 2,5,6,7-tetrasubstituted-1H-pyrrolo[1,2-c]imidazoles has been developed using solid-phase intramolecular azomethine ylide cycloaddition and …
Number of citations: 84 pubs.acs.org
AC Cuckler, CM Malanga, AJ Basso, RC O'neill - Science, 1955 - science.org
Direction of Ionic Addition to Olefinic Double Bonds When the addition ofan unsymmetri-cal molecule to an olefinic double bond begins with addition of a cation to the pi electrons (1), …
Number of citations: 62 www.science.org
YD Gong, MJ Kurth - Tetrahedron letters, 1998 - Elsevier
Hydantoin ring formation via carbanilide cyclization is achieved in high yield with short reaction time by employing catalytic amounts of Ba(OH) 2 (anhydrous or octahydrate) in DMF …
Number of citations: 21 www.sciencedirect.com
AMM El-Saghier, EJI Al-Afaleq - … Sulfur, and Silicon and the Related …, 1998 - Taylor & Francis
Coumarin and benzo[f]coumarin–3–(4–aminosulfonyl)carbanilide derivatives 3a, b react with malononitrile or ethyl cyanoacetate to afford pyrido[3,4–c]– and pyrido[3,4–c]–benzo–[f]…
Number of citations: 5 www.tandfonline.com
YD Gong, SK Kim, S Yoo, MJ Kurth - Bulletin of the Chemical Society of …, 2002 - journal.csj.jp
… using intramolecular azomethine ylide cycloaddition and carbanilide cyclization. Ab initio … determine the epimerization during the intramolecular carbanilide cyclization (→ hydantoin). …
Number of citations: 4 www.journal.csj.jp
I Stahle - Acta tuberculosea et pneumologica Scandinavica, 1964 - cabdirect.org
The author reviews previous work on isoxyl (4-4'-diisoamyloxythiocarbanilide). This drug appears to have a tuberculostatic effect both in vitro and in vivo which is less than that of …
Number of citations: 5 www.cabdirect.org
JJ Harper - Journal of Chemical and Engineering Data, 1976 - ACS Publications
Carbanilide is prepared from nitrobenzene in a procedure … Yields of 50 mol% of carbanilide from nitrobenzene are … The aniline reacts with carbonyl sulfide to form carbanilide (1, …
Number of citations: 2 pubs.acs.org
D Polin, AJ Basso, RC O'Neill - Poultry Science, 1959 - Elsevier
PROTOPORPHYRIN deposition on egg shells is markedly decreased by feeding laying hens a ration containing nicarbazin, a complex of 4,4′-dinitrocarbanilide (DNC) and 2-hydroxy-…
Number of citations: 2 www.sciencedirect.com

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